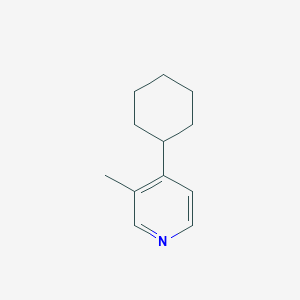
4-Cyclohexyl-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexyl-3-methylpyridine is a heterocyclic aromatic organic compound that features a pyridine ring substituted with a cyclohexyl group at the 4-position and a methyl group at the 3-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Buchwald-Hartwig Amination: This method involves the palladium-catalyzed amination of 3-methylpyridine with cyclohexyl bromide or chloride.
Suzuki-Miyaura Cross-Coupling: This reaction uses a boronic acid derivative of cyclohexyl and a halogenated 3-methylpyridine in the presence of a palladium catalyst.
Nucleophilic Substitution: Direct nucleophilic substitution of a suitable leaving group on the pyridine ring with cyclohexylamine.
Industrial Production Methods: The industrial production of this compound typically involves large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation of this compound can lead to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can produce partially hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides, acyl chlorides, or amines under various conditions.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Partially hydrogenated pyridine derivatives.
Substitution: Substituted pyridines with various functional groups.
Applications De Recherche Scientifique
4-Cyclohexyl-3-methylpyridine is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It is used as a ligand in biochemical studies to investigate protein interactions.
Industry: It is employed in the manufacture of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-cyclohexyl-3-methylpyridine exerts its effects depends on its specific application. For example, in biochemical studies, it may act as a ligand that binds to specific proteins, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
3-Methylpyridine: Similar structure but lacks the cyclohexyl group.
4-Methylpyridine: Similar structure but with the methyl group at a different position.
2-Cyclohexyl-3-methylpyridine: Similar but with the cyclohexyl group at the 2-position.
Uniqueness: 4-Cyclohexyl-3-methylpyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This compound's distinct structure allows it to participate in reactions and interactions that are not possible with its similar counterparts.
Propriétés
Formule moléculaire |
C12H17N |
|---|---|
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
4-cyclohexyl-3-methylpyridine |
InChI |
InChI=1S/C12H17N/c1-10-9-13-8-7-12(10)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3 |
Clé InChI |
JRDQNRKKFQEZSF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CN=C1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


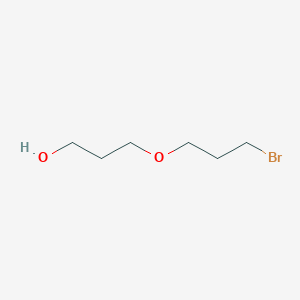
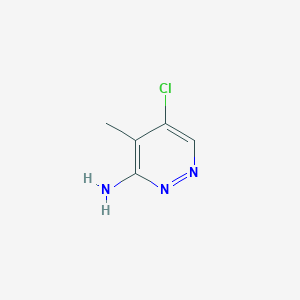
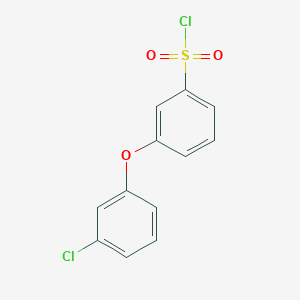
![5-[(Difluoromethyl)thio]-3-bromobenzene-1,2-diamine](/img/structure/B15201552.png)
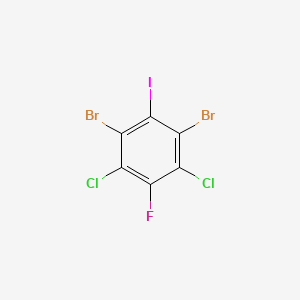
![3,6-Bis(Diethylamino)-9-[2-(Methoxycarbonyl)Phenyl]Xanthenium Trifluoromethanesulfonate](/img/structure/B15201557.png)
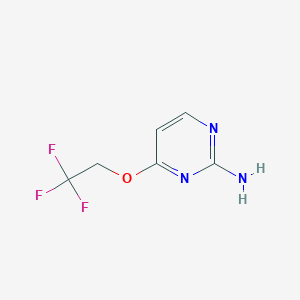
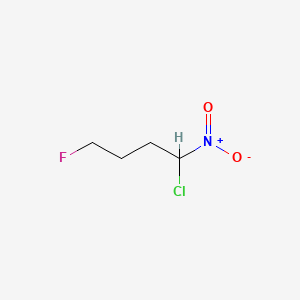
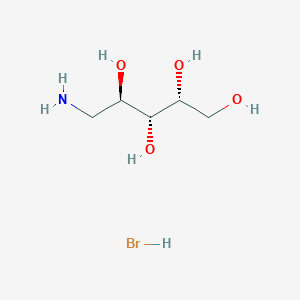
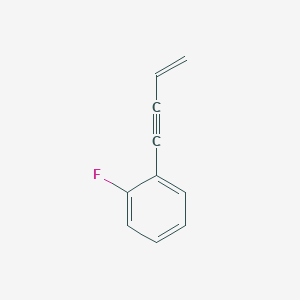
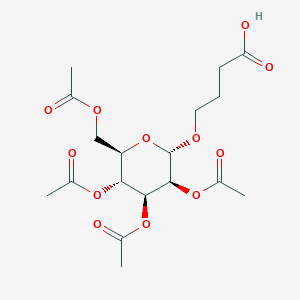
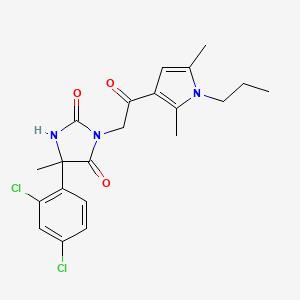
![6'-(Diethylamino)-2'-[methyl[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B15201579.png)
![(1S,2R,4S,5R)-2,4-difluoro-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B15201592.png)
